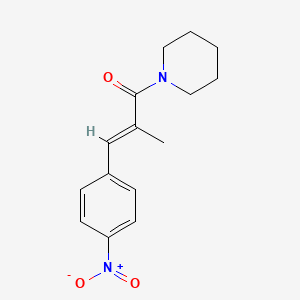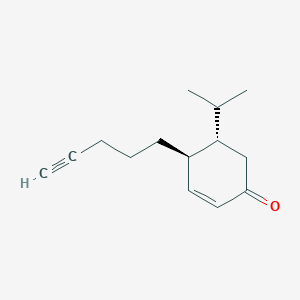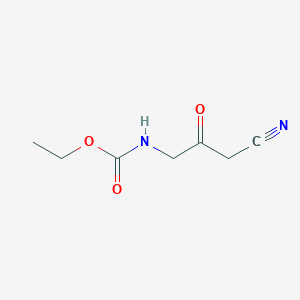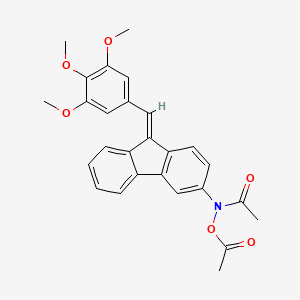
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group linked to a trimethoxybenzylidene moiety through a hydroxylamine linkage, with acetyl groups attached to the nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Introduction of the Trimethoxybenzylidene Group: The trimethoxybenzylidene moiety is introduced via a condensation reaction with the fluorenyl intermediate.
Acetylation: The final step involves the acetylation of the hydroxylamine group using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield deacetylated or partially reduced products.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
科学研究应用
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activities.
Modulating Signal Transduction: Affecting cellular signaling pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
N,O-Diacetyltyramine: Shares structural similarities but differs in the aromatic moiety.
N,O-Diacetyl-N-(9-fluorenyl)hydroxylamine: Lacks the trimethoxybenzylidene group.
Uniqueness
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
74279-52-0 |
|---|---|
分子式 |
C27H25NO6 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
[acetyl-[(9E)-9-[(3,4,5-trimethoxyphenyl)methylidene]fluoren-3-yl]amino] acetate |
InChI |
InChI=1S/C27H25NO6/c1-16(29)28(34-17(2)30)19-10-11-22-23(20-8-6-7-9-21(20)24(22)15-19)12-18-13-25(31-3)27(33-5)26(14-18)32-4/h6-15H,1-5H3/b23-12+ |
InChI 键 |
FQFQQGXNMHLVLI-FSJBWODESA-N |
手性 SMILES |
CC(=O)N(C1=CC2=C(C=C1)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C42)OC(=O)C |
规范 SMILES |
CC(=O)N(C1=CC2=C(C=C1)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C42)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


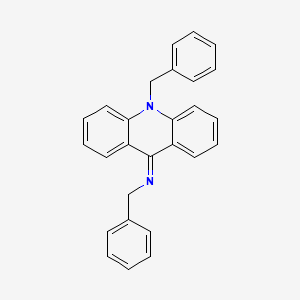
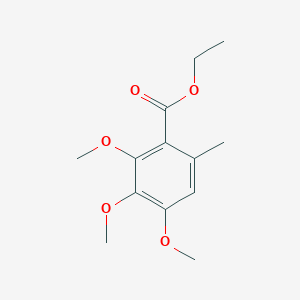
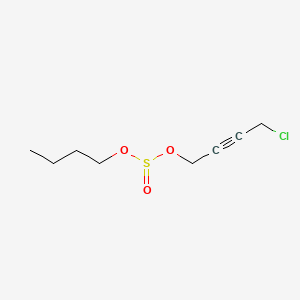

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
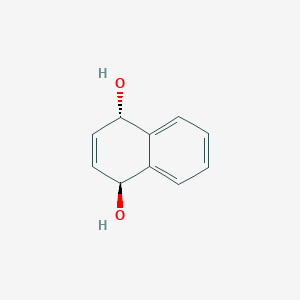
![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
